molecular formula C14H16ClN3OS B2736997 N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine CAS No. 339020-27-8

N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine

Cat. No.: B2736997
CAS No.: 339020-27-8
M. Wt: 309.81
InChI Key: ZRACUNMWVDRTKH-UHFFFAOYSA-N
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Description

4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and a chlorophenyl group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis This involves the reaction of α-haloketones with thiourea under basic conditions The tert-butylamino group is then introduced via nucleophilic substitution reactions, often using tert-butylamine as the nucleophile

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The presence of the thiazole ring and the chlorophenyl group suggests that it may have antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings that require high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. The chlorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The tert-butylamino group can interact with various proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone: Similar structure but with a methylamino group instead of a tert-butylamino group.

    4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone: Similar structure but with an ethylamino group instead of a tert-butylamino group.

    4-Amino-2-(isopropylamino)-1,3-thiazol-5-ylmethanone: Similar structure but with an isopropylamino group instead of a tert-butylamino group.

Uniqueness

The uniqueness of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone lies in its tert-butylamino group, which provides steric hindrance and can influence the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

N2-tert-butyl-5-(4-chlorobenzoyl)-1,3-thiazole-2,4-diamine (CAS No. 339020-27-8) is a thiazole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H16ClN3OS
  • Molar Mass : 309.81 g/mol
  • Structure : The compound features a thiazole ring, which is known for its role in various bioactive molecules, along with a tert-butyl group and a chlorophenyl moiety that enhance its chemical reactivity and biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 1.61 µg/mL against certain tumor cells, suggesting potent antiproliferative activity . Structure-activity relationship (SAR) studies have shown that the presence of halogen substituents (like chlorine) on the phenyl ring significantly enhances antitumor efficacy .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes . Comparative studies revealed that its antimicrobial efficacy is comparable to standard antibiotics like norfloxacin .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole ring can interact with various enzymes involved in cellular processes, potentially inhibiting their function.
  • Cell Membrane Disruption : The chlorophenyl group enhances the compound's ability to penetrate cell membranes, increasing bioavailability and efficacy against microbial targets.
  • Receptor Interaction : The compound may bind to specific receptors involved in tumor growth and proliferation, leading to apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved through methods like the Hantzsch thiazole synthesis involving α-haloketones and thiourea.
  • Introduction of Substituents : The tert-butylamino group is introduced via nucleophilic substitution reactions with tert-butylamine.
  • Chlorobenzoyl Group Addition : The final steps involve attaching the 4-chlorobenzoyl group under controlled reaction conditions to ensure high yields and purity .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on human cancer cell lines including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for conventional chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Properties

IUPAC Name

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRACUNMWVDRTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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